molecular formula C18H20F3N5O3 B2907098 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1021214-73-2

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Cat. No.: B2907098
CAS No.: 1021214-73-2
M. Wt: 411.385
InChI Key: HPWHOITZEKCKPI-UHFFFAOYSA-N
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Description

The compound 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide features a piperazine core linked to two distinct pharmacophores:

  • Carboxamide group: Attached to a 3-(trifluoromethyl)phenyl substituent, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) group .

Properties

IUPAC Name

4-(2,6-dimethoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O3/c1-28-15-11-14(23-16(24-15)29-2)25-6-8-26(9-7-25)17(27)22-13-5-3-4-12(10-13)18(19,20)21/h3-5,10-11H,6-9H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWHOITZEKCKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyrimidine ring, and the attachment of the trifluoromethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. Optimization of reaction conditions and the use of efficient purification methods are essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine-Carboxamide Core

The following table compares key structural features and physicochemical properties of the target compound with analogs from the evidence:

Compound Name / ID Piperazine Substituent (R₁) Carboxamide Substituent (R₂) Key Differences vs. Target Compound Melting Point (°C) / Yield (%) Reference
Target Compound 2,6-Dimethoxypyrimidin-4-yl 3-(Trifluoromethyl)phenyl Not reported
N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) (4-oxo-3,4-dihydroquinazolin-2-yl)methyl 3-Chlorophenyl Quinazolinone ring replaces pyrimidine 193.3–195.2 / 47.7
N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide 3-(Trifluoromethyl)phenyl 4-Methylpyridin-2-yl (thiourea derivative) Thiourea instead of carboxamide Not reported
4-(3-(Trifluoromethyl)pyridin-2-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxamide 3-(Trifluoromethyl)pyridin-2-yl 5-(Trifluoromethyl)pyridin-2-yl Pyridine replaces phenyl and pyrimidine Not reported
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Ethyl 4-Chlorophenyl Simpler alkyl substituent on piperazine Not reported
Key Observations:
  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound and analogs (e.g., ) improves metabolic resistance compared to chloro or fluoro substituents .
  • Heterocyclic Moieties: The 2,6-dimethoxypyrimidine in the target may enhance binding affinity through hydrogen bonding compared to pyridine (e.g., ) or quinazolinone (e.g., ).
  • Carboxamide vs. Thiourea : The carboxamide group in the target compound likely offers superior solubility over thiourea derivatives (e.g., ), which may form less stable hydrogen bonds .

Physicochemical and Structural Insights

  • Melting Points: Quinazolinone-based analogs (e.g., A5: 193–195°C ) exhibit higher melting points than simpler carboxamides, suggesting stronger crystal packing due to planar heterocycles.

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